molecular formula C10H17NO3 B12224591 4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one

4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one

Cat. No.: B12224591
M. Wt: 199.25 g/mol
InChI Key: QDCMBSYHXDLHAF-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C10H17NO3 This compound is characterized by a pyrrolidin-2-one core structure with a hydroxymethyl group and an oxolan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one typically involves multi-step organic synthesis. One common method includes the reaction of pyrrolidin-2-one with formaldehyde and an oxolan-2-ylmethyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce primary alcohols or amines.

Scientific Research Applications

4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and oxolan-2-ylmethyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)pyrrolidin-2-one: Lacks the oxolan-2-ylmethyl group, resulting in different chemical properties and reactivity.

    1-[(Oxolan-2-yl)methyl]pyrrolidin-2-one:

Uniqueness

4-(Hydroxymethyl)-1-[(oxolan-2-yl)methyl]pyrrolidin-2-one is unique due to the presence of both the hydroxymethyl and oxolan-2-ylmethyl groups, which confer distinct chemical properties and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

4-(hydroxymethyl)-1-(oxolan-2-ylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C10H17NO3/c12-7-8-4-10(13)11(5-8)6-9-2-1-3-14-9/h8-9,12H,1-7H2

InChI Key

QDCMBSYHXDLHAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CC(CC2=O)CO

Origin of Product

United States

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